(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide
Overview
Description
The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide” is a derivative of pyrazole, which is an important structural motif found in many biologically and pharmaceutically active compounds . It has been used in the synthesis of new pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Scientific Research Applications
Antimicrobial Activity
The pyrazole ring, a key structural motif in this compound, has been associated with antimicrobial properties . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigating its mechanism of action and optimizing its efficacy could lead to novel antimicrobial drugs.
Anti-Inflammatory Properties
Pyrazoles and their derivatives often display anti-inflammatory effects . This compound may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to validate its anti-inflammatory potential.
Antiviral Applications
Given the broad spectrum of biological activities associated with pyrazoles, including antiviral effects , this compound could be explored as a potential antiviral agent. Researchers might investigate its activity against specific viruses, such as influenza or herpesviruses.
Anticancer Research
Pyrazoles have garnered interest as potential anticancer agents . Investigating the impact of “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide” on cancer cell lines, understanding its mode of action, and assessing its toxicity profile are crucial steps toward evaluating its anticancer potential.
Insecticidal Properties
Certain pyrazoles exhibit insecticidal activity . Researchers could explore whether this compound affects insect pests, potentially leading to the development of eco-friendly insecticides. Understanding its selectivity and safety for non-target organisms is essential.
Plant Growth Regulation
Pyrazoles have been investigated for their impact on plant growth and development . This compound might influence plant physiology, seed germination, or root development. Researchers could explore its effects on crop yield, stress tolerance, and overall plant health.
properties
IUPAC Name |
5-chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-21-17(19)13(11-22-15-10-6-5-9-14(15)18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFIWPQKLRFWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152133 | |
Record name | 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide | |
CAS RN |
318234-07-0 | |
Record name | 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318234-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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